molecular formula C25H16F3N7O B214884 4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide

4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide

Número de catálogo B214884
Peso molecular: 487.4 g/mol
Clave InChI: RNVDDHIPCMIJDG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a potent inhibitor of a specific protein kinase, making it an important tool for studying the mechanisms of various biological processes. In

Mecanismo De Acción

The mechanism of action of 4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide involves the inhibition of the BRAF kinase. This kinase is a part of the MAPK/ERK signaling pathway, which is involved in cell growth and proliferation. The inhibition of BRAF by 4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide leads to the inhibition of the downstream signaling pathway, resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide are primarily related to its inhibition of the BRAF kinase. This inhibition leads to the inhibition of cell growth and proliferation, making it a potential therapeutic agent for cancer treatment. Additionally, the inhibition of BRAF by 4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide has been shown to have potential applications in the treatment of other diseases, such as melanoma and thyroid cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide in lab experiments are primarily related to its specificity for the BRAF kinase. This specificity allows for the selective inhibition of the kinase, making it an important tool for studying the mechanisms of various biological processes. However, the limitations of using this compound in lab experiments are related to its potential toxicity and limited solubility.

Direcciones Futuras

There are several future directions for the use of 4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide in scientific research. One potential direction is the development of new analogs with improved solubility and reduced toxicity. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of other diseases, such as melanoma and thyroid cancer. Additionally, the use of this compound in combination with other therapeutic agents may lead to improved treatment outcomes.

Métodos De Síntesis

The synthesis of 4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide involves a multistep process. The starting material is 4-(3-trifluoromethylphenyl)-2-amino-pyrimidine, which is reacted with 5-(1-phenyl-1H-tetrazol-5-yl)-4-chloro-2-nitrobenzoic acid in the presence of a base to form the intermediate compound. The intermediate is then reduced and coupled with 4-aminobenzamide to produce the final product.

Aplicaciones Científicas De Investigación

4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide has been extensively used in scientific research due to its ability to inhibit a specific protein kinase called BRAF. This kinase is involved in various biological processes, including cell growth, differentiation, and survival. The inhibition of BRAF by 4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide has been shown to have potential therapeutic applications in cancer treatment.

Propiedades

Nombre del producto

4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide

Fórmula molecular

C25H16F3N7O

Peso molecular

487.4 g/mol

Nombre IUPAC

4-[5-(1-phenyltetrazol-5-yl)-4-[3-(trifluoromethyl)phenyl]pyrimidin-2-yl]benzamide

InChI

InChI=1S/C25H16F3N7O/c26-25(27,28)18-6-4-5-17(13-18)21-20(24-32-33-34-35(24)19-7-2-1-3-8-19)14-30-23(31-21)16-11-9-15(10-12-16)22(29)36/h1-14H,(H2,29,36)

Clave InChI

RNVDDHIPCMIJDG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC(=CC=C4)C(F)(F)F)C5=CC=C(C=C5)C(=O)N

SMILES canónico

C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC(=CC=C4)C(F)(F)F)C5=CC=C(C=C5)C(=O)N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.